7-methyl-N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-methyl-N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazepine core, followed by the introduction of the methyl, methylphenyl, and methylsulfonyl groups. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Various substitution reactions can occur, especially on the aromatic ring, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzoxazepines have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for biological research.
Medicine
In medicine, compounds like this one are investigated for their potential therapeutic effects. They may be explored as treatments for neurological disorders, inflammation, or other medical conditions.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its diverse reactivity makes it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-methyl-N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide would depend on its specific biological target. Generally, benzoxazepines may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- This compound
- This compound
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern and functional groups, which may confer distinct biological and chemical properties compared to other benzoxazepines. These differences can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C19H22N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-methyl-N-(3-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c1-13-5-4-6-15(11-13)20-19(22)18-9-10-21(26(3,23)24)16-12-14(2)7-8-17(16)25-18/h4-8,11-12,18H,9-10H2,1-3H3,(H,20,22) |
InChI Key |
BZOFLWAXXPDMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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